2-Naphthylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-naphthylacetic acid and its derivatives has been explored through various methods. For instance, a chemo-enzymatic synthesis approach was employed to produce enantiomerically pure (R)-2-naphthylmethoxyacetic acid (2-NMA) from 2-naphthaldehyde via an integrated procedure involving SnBr2–TMSCN and AcBr, followed by enantioselective hydrolysis mediated by Lipase from Burkholderia cepacia, resulting in an e.e. of >99.9% (Kimura, Kuboki, & Sugai, 2002). Additionally, α-Naphthoxyacetic acid was synthesized using α-naphthol and chloroacetic acid based on the Williamson Synthesis principle under alkaline conditions, showcasing the versatility in synthesizing naphthylacetic acid derivatives (Guo Zi-lon, 2014).
Molecular Structure Analysis
The molecular structure of 2-naphthylacetic acid derivatives plays a crucial role in their chemical behavior and interactions. Research has not only focused on the synthesis of these compounds but also on understanding their structural characteristics through various analytical techniques, enabling the design of molecules with desired properties and activities.
Chemical Reactions and Properties
The chemical reactions and properties of 2-naphthylacetic acid are influenced by its molecular structure. For example, the interaction of 2-naphthol with γ-ureidoacetals provides a method for synthesizing 2-arylpyrrolidines under mild conditions, showcasing the reactivity of naphthylacetic acid derivatives in forming more complex structures (Gazizov et al., 2014).
Physical Properties Analysis
The physical properties of 2-naphthylacetic acid, such as solubility, melting point, and boiling point, are essential for understanding its behavior in different environments and for its application in various industrial and research settings. These properties are determined by its molecular structure and contribute to the compound's overall utility and functionality.
Chemical Properties Analysis
The chemical properties of 2-naphthylacetic acid, including its reactivity with other compounds, stability under various conditions, and the formation of complexes with metals or other agents, are critical for its applications in chemical synthesis, agriculture, and possibly pharmaceuticals. For instance, a study detailed the synthesis of 2-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-phenoxyacetic acid and its complex formation with thorium, highlighting the potential for creating specific metal complexes (Miyata, 1967).
Scientific Research Applications
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Plant Growth Regulation
- NAA is a synthetic plant hormone in the auxin family . It’s used in agriculture, horticulture, and viticulture to regulate many plant developmental processes .
- It can accelerate or delay seed germination, stimulate or reduce shoot elongation, induce flowering and fruiting, reduce or increase fruit set, and accelerate or delay senescence processes including fruit ripening and defoliation .
- The application of NAA usually involves spraying it onto plants or adding it to a medium containing nutrients essential to the plants’ survival .
- The achieved benefits range from facilitating crop management to increasing and securing yield and quality of the harvested produce and improving its storage and shelf life .
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Vegetative Propagation of Plants
- NAA is used as a rooting agent for the vegetative propagation of plants from stem and leaf cuttings .
- It helps induce root formation in various plant types and is typically added to a medium containing nutrients essential to the plants’ survival .
- It has been used on many different crops including apples, olives, oranges, potatoes, and various other hanging fruits .
- For it to obtain its desired effects it must be applied in concentrations ranging from 20–100 μg/mL .
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Hormone Synthesis
- NAA has been shown to greatly increase cellulose fiber formation in plants when paired with another phytohormone called gibberellic acid .
- Because it is in the auxin family it has also been understood to prevent premature dropping and thinning of fruits from stems .
- It is applied after blossom fertilization .
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Biomass and Lipid Production
- NAA has been used to stimulate the growth of microalgae, leading to improved biomass and lipid production .
- Supplementing NAA in the early growth stage led to improved lipid accumulation in microalgae .
- The cultures supplemented with NAA maintained higher photosynthetic efficiency than the control groups .
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Tissue Culture Techniques
- NAA has been used in tissue culture techniques to produce specific secondary metabolites in large-scale through using whole plants or using specific tissues of these plants in laboratory conditions .
- It is applied in low concentration to promote rhizogenesis and in high to form callus .
- Commonly used synthetic auxins are 1-naphthaleneacetic acid (NAA) and indolebutyric acid (IBA), while 2, 4-dichlorophenoxyacetic acid (2, 4- d) is used for tissue dedifferentiation and somatic embryogenesis induction .
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Chemical Synthesis
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Pharmaceutical Research
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Environmental Science
- NAA is often used in environmental science research as a representative organic compound .
- It is used to study the behavior of organic compounds in the environment, including their degradation and transformation processes .
- The results of these studies contribute to our understanding of the environmental fate and effects of organic pollutants .
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Material Science
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Biochemistry
- NAA is used in biochemistry as a model compound to study the behavior of organic molecules in biological systems .
- It is used to study the interactions of organic molecules with enzymes, proteins, and other biological molecules .
- The outcomes of these studies contribute to our understanding of the biochemical processes in living organisms .
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Analytical Chemistry
- NAA is used in analytical chemistry as a standard for the calibration of analytical instruments .
- It is used in the development and validation of analytical methods for the determination of organic compounds .
- The results of these studies contribute to the improvement of analytical techniques and methodologies .
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Pesticide Synthesis
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Environmental Monitoring
- NAA is often used in environmental monitoring as a representative organic compound .
- It is used to study the behavior of organic compounds in the environment, including their degradation and transformation processes .
- The results of these studies contribute to our understanding of the environmental fate and effects of organic pollutants .
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Safety Equipment Testing
- NAA is used in safety equipment testing as a standard for the calibration of safety equipment .
- It is used in the development and validation of safety equipment for the determination of organic compounds .
- The results of these studies contribute to the improvement of safety equipment and methodologies .
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Chemical Analysis
- NAA is used in chemical analysis as a model compound to study the behavior of organic molecules in chemical systems .
- It is used to study the interactions of organic molecules with chemical reactions .
- The outcomes of these studies contribute to our understanding of the chemical processes in various systems .
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Chemical Education
- NAA is used in chemical education as a model compound to demonstrate various chemical reactions and processes .
- It is used to demonstrate the synthesis of organic compounds, the behavior of organic compounds in chemical reactions, and the analysis of organic compounds .
- The outcomes of these studies contribute to the improvement of chemical education and understanding .
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Chemical Research
- NAA is used in chemical research as a model compound to study the behavior of organic molecules in research systems .
- It is used to study the interactions of organic molecules with research reactions .
- The outcomes of these studies contribute to our understanding of the research processes in various systems .
Safety And Hazards
properties
IUPAC Name |
2-naphthalen-2-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBOGIYPPWLDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206825 | |
Record name | 2-Naphthylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthylacetic acid | |
CAS RN |
581-96-4 | |
Record name | 2-Naphthaleneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthylacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-naphthylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NAPHTHALENEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/202H99Z0CE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.